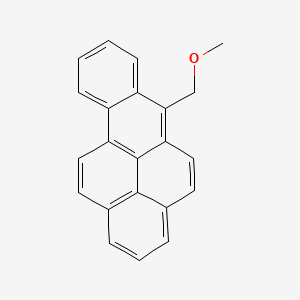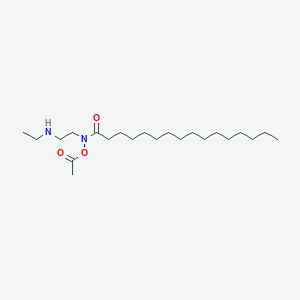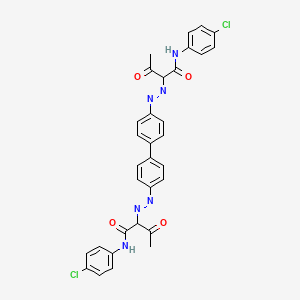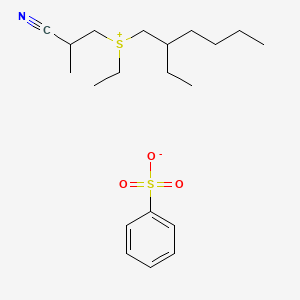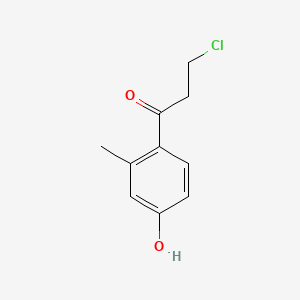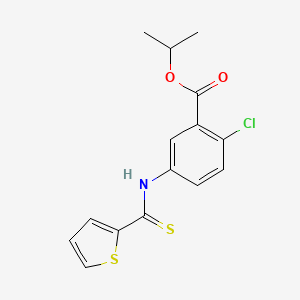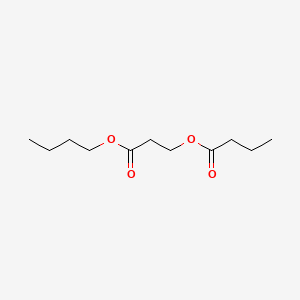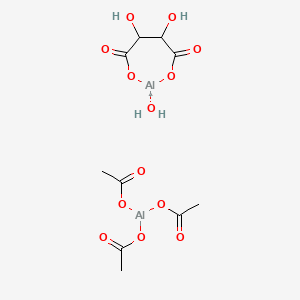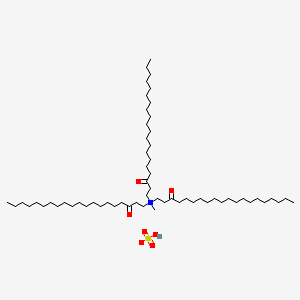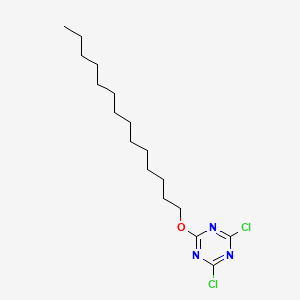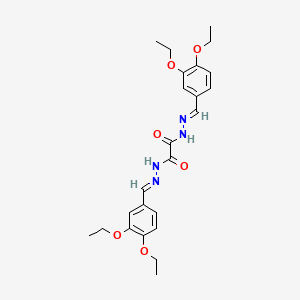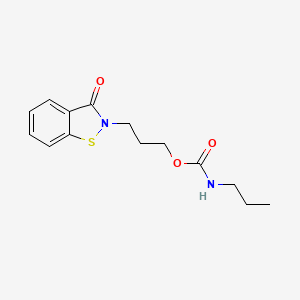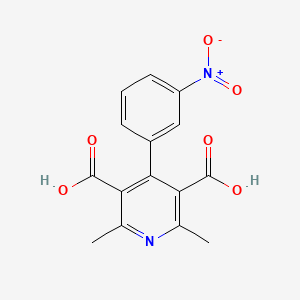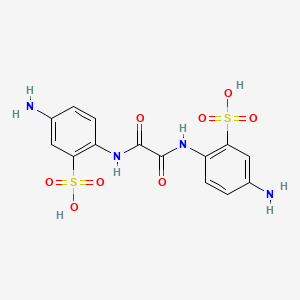
2,2'-((1,2-Dioxoethylene)diimino)bis(5-aminobenzenesulphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((1,2-Dioxoethylene)diimino)bis(5-aminobenzenesulphonic acid) is a complex organic compound with the molecular formula C14H14N4O8S2 and a molecular weight of 430.41 g/mol . This compound is known for its unique structure, which includes two aminobenzenesulphonic acid groups connected by a dioxoethylene diimino bridge. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1,2-Dioxoethylene)diimino)bis(5-aminobenzenesulphonic acid) typically involves the reaction of 5-aminobenzenesulphonic acid with oxalyl chloride to form the intermediate oxalyl chloride derivative. This intermediate is then reacted with another molecule of 5-aminobenzenesulphonic acid under controlled conditions to form the final product . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity 2,2’-((1,2-Dioxoethylene)diimino)bis(5-aminobenzenesulphonic acid) .
Chemical Reactions Analysis
Types of Reactions
2,2’-((1,2-Dioxoethylene)diimino)bis(5-aminobenzenesulphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the dioxoethylene bridge to a more reduced form.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of the compound, and substituted amino derivatives .
Scientific Research Applications
2,2’-((1,2-Dioxoethylene)diimino)bis(5-aminobenzenesulphonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’-((1,2-Dioxoethylene)diimino)bis(5-aminobenzenesulphonic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the compound’s unique structure, which allows it to form stable complexes with its targets .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((1,2-Dioxoethylene)diimino)bis(4-aminobenzenesulphonic acid)
- 2,2’-((1,2-Dioxoethylene)diimino)bis(3-aminobenzenesulphonic acid)
- 2,2’-((1,2-Dioxoethylene)diimino)bis(6-aminobenzenesulphonic acid)
Uniqueness
Compared to these similar compounds, 2,2’-((1,2-Dioxoethylene)diimino)bis(5-aminobenzenesulphonic acid) is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
71849-94-0 |
|---|---|
Molecular Formula |
C14H14N4O8S2 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
5-amino-2-[[2-(4-amino-2-sulfoanilino)-2-oxoacetyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C14H14N4O8S2/c15-7-1-3-9(11(5-7)27(21,22)23)17-13(19)14(20)18-10-4-2-8(16)6-12(10)28(24,25)26/h1-6H,15-16H2,(H,17,19)(H,18,20)(H,21,22,23)(H,24,25,26) |
InChI Key |
VYTSTAMQEKKPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)NC(=O)C(=O)NC2=C(C=C(C=C2)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


